2,4-Imidazolidinedione, 3-(2-(diethylamino)ethyl)-1-(((5-(methylsulfonyl)-2-furanyl)methylene)amino)-
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Overview
Description
2,4-Imidazolidinedione, 3-(2-(diethylamino)ethyl)-1-(((5-(methylsulfonyl)-2-furanyl)methylene)amino)- is a complex organic compound with a unique structure that combines an imidazolidinedione core with various functional groups
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 3-(2-(diethylamino)ethyl)-1-(((5-(methylsulfonyl)-2-furanyl)methylene)amino)- typically involves multiple steps. The synthetic route often starts with the preparation of the imidazolidinedione core, followed by the introduction of the diethylaminoethyl group and the furanyl methyleneamino group. The reaction conditions may vary, but common reagents include amines, aldehydes, and sulfonyl chlorides. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(2-(diethylamino)ethyl)-1-(((5-(methylsulfonyl)-2-furanyl)methylene)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2,4-Imidazolidinedione, 3-(2-(diethylamino)ethyl)-1-(((5-(methylsulfonyl)-2-furanyl)methylene)amino)- include:
- 2,4-Imidazolidinedione, 3-methyl-
- 2,4-Imidazolidinedione, 5-methyl-
- 2,4-Imidazolidinedione, 3-[2-(diethylamino)ethyl]-5,5-dimethyl-
These compounds share the imidazolidinedione core but differ in their functional groups, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
49537-97-5 |
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Molecular Formula |
C15H22N4O5S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-[(E)-(5-methylsulfonylfuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H22N4O5S/c1-4-17(5-2)8-9-18-13(20)11-19(15(18)21)16-10-12-6-7-14(24-12)25(3,22)23/h6-7,10H,4-5,8-9,11H2,1-3H3/b16-10+ |
InChI Key |
HGTCZIYKKCWRLR-MHWRWJLKSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(=O)CN(C1=O)/N=C/C2=CC=C(O2)S(=O)(=O)C |
Canonical SMILES |
CCN(CC)CCN1C(=O)CN(C1=O)N=CC2=CC=C(O2)S(=O)(=O)C |
Origin of Product |
United States |
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